2-Amino-6-ethyl-4-(furan-2-yl)-5-methylnicotinonitrile
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Overview
Description
2-Amino-6-ethyl-4-(furan-2-yl)-5-methylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core with various substituents, including an amino group, an ethyl group, a furan ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4-(furan-2-yl)-5-methylnicotinonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method allows for the construction of the heterocyclic core in a single step, making it efficient and practical for laboratory synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave irradiation and catalyst-free conditions has been explored to enhance the yield and reduce reaction times . These methods are more environmentally friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4-(furan-2-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Amino-6-ethyl-4-(furan-2-yl)-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4-(furan-2-yl)-5-methylnicotinonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(furan-2-yl)-5-methylnicotinonitrile: Lacks the ethyl group, which may affect its biological activity.
2-Amino-6-ethyl-4-(phenyl)-5-methylnicotinonitrile: Contains a phenyl group instead of a furan ring, altering its chemical properties.
2-Amino-6-ethyl-4-(furan-2-yl)-5-methylpyridine: Similar structure but with a pyridine core instead of nicotinonitrile.
Uniqueness
2-Amino-6-ethyl-4-(furan-2-yl)-5-methylnicotinonitrile is unique due to its combination of substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-6-ethyl-4-(furan-2-yl)-5-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-10-8(2)12(11-5-4-6-17-11)9(7-14)13(15)16-10/h4-6H,3H2,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYKTJQTZWEPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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